molecular formula C8H8BrFO B8526645 (S)-2-Bromo-1-(4-fluorophenyl)ethanol

(S)-2-Bromo-1-(4-fluorophenyl)ethanol

Cat. No.: B8526645
M. Wt: 219.05 g/mol
InChI Key: BLCAVFHRXRACAU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Bromo-1-(4-fluorophenyl)ethanol is a valuable chiral building block in pharmaceutical research and development. Its primary application is in the enantioselective synthesis of complex molecules, where it serves as a key precursor for active pharmaceutical ingredients (APIs) . The compound's structure, featuring a bromine atom and a fluorophenyl ring, makes it a versatile intermediate for constructing a variety of heterocycles and other pharmacologically active structures . This chiral alcohol is recognized for its role in the synthesis of potential enzyme inhibitors and receptor agonists/antagonists, which are critical for target-oriented drug discovery . The single (S)-enantiomer is of particular importance, as chirality is a key factor in the efficiency and safety of many drug products . The compound can be produced via highly enantioselective biocatalytic methods, such as microbial reduction using specific strains of yeast or bacteria, which offer high yields and exceptional enantiomeric excess (ee) for the desired (S)-alcohol . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1S)-2-bromo-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1

InChI Key

BLCAVFHRXRACAU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CBr)O)F

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Brominated Ethanol Derivatives
Compound Substituent (X) Synthesis Method Yield ee (%) Key Applications Reference
(S)-2-Bromo-1-(4-fluorophenyl)ethanol 4-F Stereoselective borane reduction 100% >99 Chiral intermediates in drug synthesis
(S)-2-Bromo-1-(4-bromophenyl)ethanol 4-Br Enzymatic resolution 35% 99 Enantiopure acetate production
6-(4-Fluorophenyl)-imidazo purinone 4-F HBG + bromoethanone reaction 62% N/A Pharmaceutical lead compounds
6-(4-Chlorophenyl)-imidazo purinone 4-Cl HBG + bromoethanone reaction 62% N/A Bioactive molecule development
Key Observations:

Substituent Electronic Effects: The 4-fluoro group in this compound provides electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to 4-bromo or 4-chloro analogs. This is critical in reactions where the aromatic ring participates in resonance stabilization . 4-Bromo derivatives (e.g., (S)-2-bromo-1-(4-bromophenyl)ethanol) exhibit steric hindrance, reducing enzymatic conversion rates (35% vs. 62% for fluorinated analogs in imidazo purinone synthesis) .

Synthesis Efficiency :

  • Stereoselective borane reduction outperforms enzymatic resolution in yield (100% vs. 35%) but requires specialized catalysts. Enzymatic methods, while lower-yielding, achieve high enantiopurity (99% ee) under mild conditions .

Application-Specific Performance: Fluorinated compounds (e.g., 6-(4-fluorophenyl)-imidazo purinone) are preferred in drug discovery due to fluorine’s metabolic stability and bioavailability enhancement. Chloro and bromo analogs are less common in clinical candidates due to toxicity concerns .

Structural and Functional Divergence in Related Compounds

Case Study: Enzymatic Resolution Efficiency
  • (R,S)-2-Bromo-1-(4-bromophenyl)ethanol undergoes enzymatic resolution using Pseudomonas fluorescens lipase immobilized on silk fibroin spheres. After 96 hours, the (S)-acetate is obtained in 35% conversion with 99% ee .
  • In contrast, this compound is synthesized chemically with 100% yield, bypassing enzymatic bottlenecks. The fluorine atom’s smaller size and higher electronegativity likely reduce steric clashes in the enzyme’s active site, but the chemical route remains more efficient .
Table 2: Impact of Reaction Conditions on Yield
Compound Reaction Type Purification Method Yield
This compound Stereoselective reduction Direct crystallization 100%
6-(4-Fluorophenyl)-imidazo purinone Condensation + cyclization Flash column chromatography 62%
Indoline-2,3-dione derivatives (8a–c) Reflux in ethanol + acetic acid Hot filtration + crystallization 75–80%
  • Purification Methods: Flash column chromatography () yields ~62% for imidazo purinones, while hot filtration () achieves 75–80% for indoline derivatives. The target compound’s direct crystallization simplifies purification .

Preparation Methods

Enantioselective Reduction Using Baker’s Yeast

The reduction of 2-bromo-4-fluoroacetophenone (1a ) to (S)-2-bromo-1-(4-fluorophenyl)ethanol (2a ) via microbial catalysts is a widely validated approach. Baker’s yeast (Saccharomyces cerevisiae) achieves >90% conversion and 99% enantiomeric excess (ee) under aerobic conditions at 30°C in Tris-HCl buffer (pH 7.0) with 2-propanol as a cosolvent. The reaction typically completes within 48 hours, with NADPH regeneration facilitated by glucose dehydrogenase.

Key Parameters:

ParameterValue
Substrate Concentration2 mM
Temperature30°C
Reaction Time48 hours
ee99%
Yield>90%

Biotransformation Using Rhodotorula rubra KCh 82

Rhodotorula rubra KCh 82 demonstrates exceptional efficiency, converting 1a to 2a with >99% substrate conversion and 99% ee within 24 hours. The process utilizes whole-cell biocatalysts in a phosphate buffer (pH 7.5) at 25°C, with no observed byproduct formation.

Enzymatic Reduction with Engineered Reductases

TeSADH Mutants for Stereocontrol

Mutants of Thermoanaerobacter sp. alcohol dehydrogenase (TeSADH), such as P84S/I86A and ΔP84/A85G, enable asymmetric reduction of 1a to 2a with >99% ee. These mutants operate in aqueous buffer (pH 7.0) at 35°C, using 2-propanol for cofactor regeneration. The ΔP84/A85G variant achieves quantitative yield within 8 hours.

Comparative Performance of TeSADH Mutants:

Mutantee (%)Yield (%)Reaction Time (h)
P84S/I86A99988
ΔP84/A85G99996
A85G/I86A/C295A999510

Immobilized Lipase Catalysis

Lipase from Pseudomonas fluorescens immobilized on silk fibroin spheres resolves racemic 2a via enantioselective esterification. Using vinyl acetate as an acyl donor, the (S)-enantiomer is obtained with 99% ee and 35% conversion after 96 hours.

Chemical Synthesis via Asymmetric Bromination

Chiral Ruthenium-Catalyzed Reduction

A chemoenzymatic route involves the reduction of 1a using chiral ruthenium complexes modified with (S)-BINAP ligands. This method yields 2a with 98% ee and 82% conversion in tetrahydrofuran (THF) at 50°C.

Bromination of 1-(4-Fluorophenyl)ethanol

Direct bromination of 1-(4-fluorophenyl)ethanol with N-bromosuccinimide (NBS) in carbon tetrachloride at 0°C produces 2a with 85% yield. However, this method lacks stereocontrol, necessitating subsequent enzymatic resolution.

Industrial-Scale Production

Continuous Flow Reactor Systems

A patent-pending method employs continuous flow chemistry for scalable synthesis. The process involves:

  • Bromination of 4-fluorobenzaldehyde with CBr₄ in trifluoroacetic acid/H₂SO₄ (5:1 v/v) at 50°C.

  • Reduction of the intermediate ketone using immobilized Pichia methanolica reductase.
    This system achieves 84% overall yield and 99% ee, with a throughput of 8.6 kg/day.

Green Chemistry Approaches

Solvent-free mechanochemical bromination using ball milling reduces waste generation. Reaction of 1-(4-fluorophenyl)ethanol with CBr₄ and PPh₃ under mechanical agitation yields 2a with 76% efficiency and 99% ee.

Comparative Analysis of Methods

Methodee (%)Yield (%)ScalabilityCost Efficiency
Microbial Reduction9990–99ModerateHigh
Enzymatic Reduction9995–99HighModerate
Chemical Bromination50–9970–85LowLow
Continuous Flow9984HighHigh

Challenges and Innovations

Byproduct Formation in Chemical Routes

Uncontrolled bromination often generates dibrominated byproducts (e.g., 2,2-dibromo-1-(4-fluorophenyl)ethanol). Recent advances use selective inhibitors like thiourea derivatives to suppress over-bromination, improving yield to 92%.

Enhancing Thermostability of Enzymes

Protein engineering of TeSADH via site-directed mutagenesis (e.g., F154L substitution) increases thermal stability from 40°C to 60°C, enabling industrial applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-2-Bromo-1-(4-fluorophenyl)ethanol?

  • Methodology :

  • Bromination : React (S)-1-(4-fluorophenyl)ethanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in anhydrous conditions. Chiral resolution via enzymatic catalysis or chiral chromatography may be required to maintain enantiomeric purity .
  • Asymmetric Reduction : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce 2-bromo-1-(4-fluorophenyl)ethanone, ensuring stereochemical control .
    • Key Data : Yields typically range from 60–85%, depending on the brominating agent and reaction temperature optimization .

Q. How is the stereochemical configuration of this compound confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Single-crystal analysis using SHELXL software refines the absolute configuration .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., CAS: 101219-73-2 shows [α]D²⁵ = +42° in ethanol) .
  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to verify enantiomeric excess (ee ≥ 99%) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Classification : Classified as a corrosive solid (UN 3261, Packing Group II). Use nitrile gloves, fume hoods, and secondary containment .
  • Storage : Store at –20°C in amber vials to prevent degradation; shelf life ≈1 year under inert atmosphere .

Advanced Research Questions

Q. How can computational methods predict stereochemical outcomes in its synthesis?

  • DFT Studies : Model transition states of bromination or reduction steps using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict enantioselectivity by comparing activation energies of (R)- vs. (S)-pathways .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics to optimize ee .

Q. What strategies resolve discrepancies in reported melting points (e.g., 65–66°C vs. 104–106°C)?

  • Root Cause Analysis :

  • Polymorphism : Recrystallize from different solvents (e.g., acetone vs. water) to isolate stable polymorphs.
  • Purity Assessment : Use HPLC-MS to detect impurities (e.g., residual 4-fluorophenylacetic acid) that depress melting points .
    • Experimental Reproducibility : Standardize heating rates (1–2°C/min) and sample preparation (e.g., grinding) .

Q. How is this compound utilized in bioactive heterocycle synthesis?

  • Case Study : React with 1H-imidazole-2-carbaldehyde hydrazine to form 4-(4-fluorophenyl)-1,3-thiazoles, a scaffold with antimicrobial activity. Yield: 89% under dichloromethane/methanol (90:10) .
  • Mechanistic Insight : The bromine atom acts as a leaving group, enabling nucleophilic substitution to form C–S bonds in thiazole rings .

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